molecular formula C16H22FN3O3 B2829869 1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea CAS No. 894039-44-2

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea

Cat. No.: B2829869
CAS No.: 894039-44-2
M. Wt: 323.368
InChI Key: CQYAXBLEWYSZQL-UHFFFAOYSA-N
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Description

“1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the hydroxyethyl group: This can be done through an alkylation reaction.

    Formation of the urea linkage: This is typically achieved by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

Medicinal applications could include its use as an inhibitor of specific enzymes, which might be relevant for treating diseases such as cancer or neurological disorders.

Industry

In industry, it could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of “1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” would depend on its specific molecular targets. Typically, such compounds might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea
  • 3-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea

Uniqueness

The presence of the fluorophenyl group in “1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” might confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-11(2)19(7-8-21)16(23)18-13-9-15(22)20(10-13)14-5-3-12(17)4-6-14/h3-6,11,13,21H,7-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYAXBLEWYSZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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